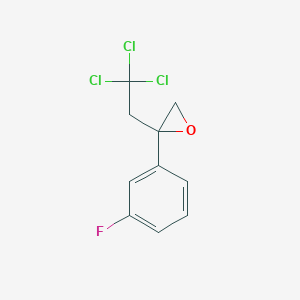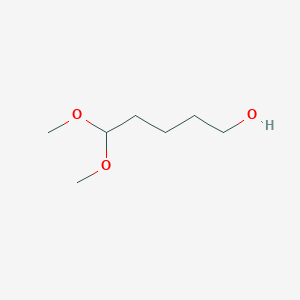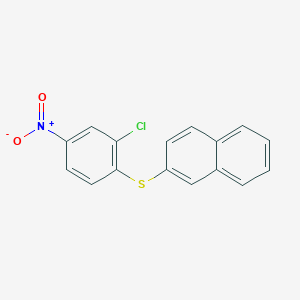
Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of bipyrrolidinyl carboxylic acid esters This compound is characterized by its unique structure, which includes a bipyrrolidinyl core with a methyl group and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Bipyrrolidinyl Core: The bipyrrolidinyl core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Comparison: 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is unique due to its bipyrrolidinyl core and the presence of both a methyl group and a tert-butyl ester. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the bipyrrolidinyl core can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-6-5-8-16(11)12-7-9-15(10-12)13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
LAUIXSJMNZRLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1C2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4,5-Diphenyl-1H-imidazol-2-YL)sulfanyl]pentanoic acid](/img/structure/B8597554.png)




![1-Methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8597596.png)

![N-[1-(dimethylamino)-3-phenylpropan-2-yl]benzamide](/img/structure/B8597602.png)





